2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid
Description
Key Geometrical Features:
- Dioxole Ring : The 1,3-dioxole ring’s chair-like conformation is distorted by fluorine substitution at C2, creating a gem-difluoro configuration. This introduces steric strain and alters bond angles.
- Carboxylic Acid Group : Positioned at C4, the -COOH group forms hydrogen bonds in solid states, potentially influencing crystal packing.
- Bromine Substituent : The bulky bromine atom at C5 induces torsional effects, reducing symmetry in the benzene ring.
Hypothetical Bond Lengths (Estimated):
- $$ \text{C-F} $$: 1.34 Å
- $$ \text{C-Br} $$: 1.90 Å
- $$ \text{C=O} $$: 1.21 Å
Comparative analysis with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (PubChem CID: 10850380) reveals that bromine substitution at C5 increases molecular polarizability compared to hydrogen or methyl groups.
Comparative Analysis of Benzodioxole Derivatives
The structural and electronic effects of substituents on benzodioxole derivatives are critical for understanding reactivity and applications. Below is a comparative analysis of key analogues:
Electronic Effects:
- Fluorine Atoms : The gem-difluoro group at C2 withdraws electron density via inductive effects, stabilizing the dioxole ring and increasing the carboxylic acid’s acidity ($$ \text{pKa} \approx 2.5 $$).
- Bromine Atom : As a polarizable substituent, bromine enhances electrophilic aromatic substitution reactivity at C4 and C6 positions.
Steric Considerations:
- The carboxylic acid at C4 creates steric hindrance, limiting rotational freedom in the benzene ring.
- In contrast, 5-bromo-1,3-benzodioxole (without carboxyl groups) exhibits greater conformational flexibility.
This compound’s unique substitution pattern positions it as a versatile intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals, though further crystallographic validation is warranted.
Properties
Molecular Formula |
C8H3BrF2O4 |
|---|---|
Molecular Weight |
281.01 g/mol |
IUPAC Name |
5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H3BrF2O4/c9-3-1-2-4-6(5(3)7(12)13)15-8(10,11)14-4/h1-2H,(H,12,13) |
InChI Key |
OAEXYIARRCTSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC(O2)(F)F)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid typically involves the reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole with suitable reagents to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids or bases, and the process may require specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while esterification reactions produce esters of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid .
Scientific Research Applications
5-Bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Agrochemicals: It is used as an intermediate in the synthesis of agrochemicals.
Dyestuff Industry: The compound is utilized in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The presence of bromine and fluorine atoms may enhance its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Analytical Methods : Compounds like CGA 192155 are quantified via HPLC-UV at 230 nm, with detection limits as low as 0.01 mg/kg in food matrices .
- Biological Activity: Derivatives with indole or amino groups (e.g., CIW) exhibit specific protein-binding capabilities, highlighting structural versatility in drug design .
Biological Activity
2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities. The findings are supported by data tables and case studies from various research sources.
- Molecular Formula : C8H4F2O4
- Molecular Weight : 206.11 g/mol
- CAS Number : 2774067
Biological Activity Overview
The biological activity of 2,2-difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid has been evaluated in several studies highlighting its potential therapeutic applications.
Antibacterial Activity
Research indicates that derivatives of benzodioxole compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain benzodioxole derivatives showed effective inhibition against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, indicating significant potency compared to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 30 |
| 2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid | P. aeruginosa | 25 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.
- Case Study : A recent study evaluated the compound's effect on breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting effective growth inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| A549 | 18 | Inhibition of cell proliferation |
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of great interest. The compound has shown promising results in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
| Compound | Cytokine Inhibition (%) |
|---|---|
| Control | - |
| 2,2-Difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid | 70 |
The biological mechanisms underlying the activities of 2,2-difluoro-5-bromo-1,3-benzodioxole-4-carboxylic acid involve:
- Antibacterial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of angiogenesis.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to reduced cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
